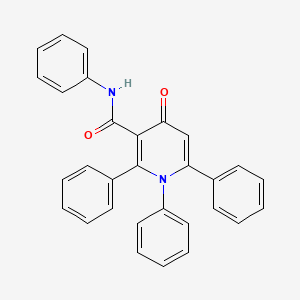
1,4-Dihydro-4-oxo-N,1,2,6-tetraphenylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-4-oxo-N,1,2,6-tetraphenylnicotinamide is a complex organic compound that belongs to the class of nicotinamides It is characterized by its unique structure, which includes a dihydro-oxo-nicotinamide core substituted with four phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-4-oxo-N,1,2,6-tetraphenylnicotinamide typically involves multi-step organic reactions. One common method includes the condensation of nicotinamide derivatives with phenyl-substituted reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-4-oxo-N,1,2,6-tetraphenylnicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
1,4-Dihydro-4-oxo-N,1,2,6-tetraphenylnicotinamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1,4-Dihydro-4-oxo-N,1,2,6-tetraphenylnicotinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydro-4-oxo-7-pyridyl-3-quinolinecarboxylic acid: This compound shares a similar dihydro-oxo core but differs in its substituents and overall structure.
4-Hydroxy-2-quinolones: These compounds have a similar quinolone core but differ in their functional groups and biological activities.
Uniqueness
1,4-Dihydro-4-oxo-N,1,2,6-tetraphenylnicotinamide is unique due to its specific substitution pattern with four phenyl groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
59541-92-3 |
|---|---|
Molecular Formula |
C30H22N2O2 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-oxo-N,1,2,6-tetraphenylpyridine-3-carboxamide |
InChI |
InChI=1S/C30H22N2O2/c33-27-21-26(22-13-5-1-6-14-22)32(25-19-11-4-12-20-25)29(23-15-7-2-8-16-23)28(27)30(34)31-24-17-9-3-10-18-24/h1-21H,(H,31,34) |
InChI Key |
FEYBKXCWYSNHPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



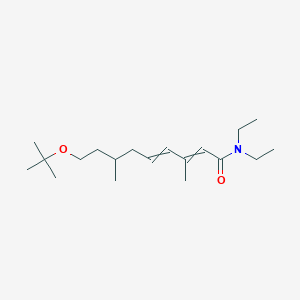
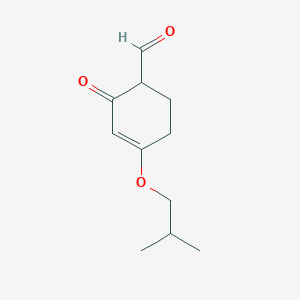
![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)

![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline](/img/structure/B14618041.png)
![Dibutyl [(butylamino)methyl]phosphonate](/img/structure/B14618047.png)
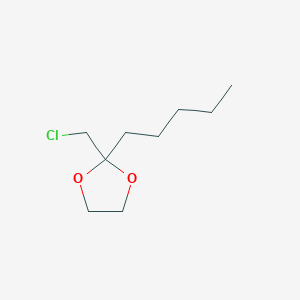
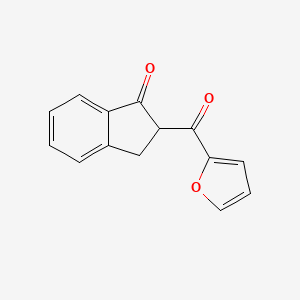
![3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)](/img/structure/B14618077.png)
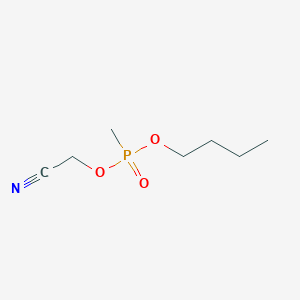

![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
